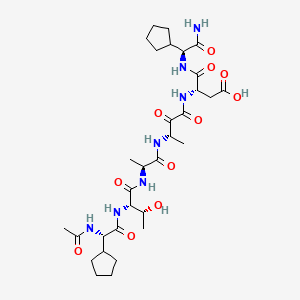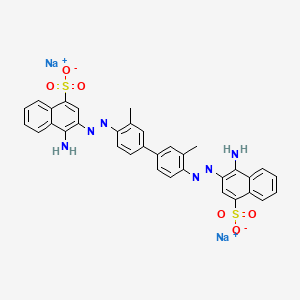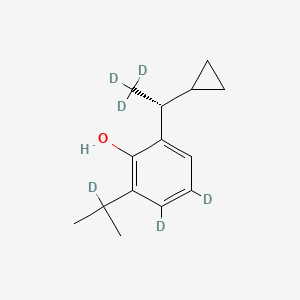
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is a potent inhibitor of Plasmodium subtilisin-like protease 1 (SUB1).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the deprotection of amino groups is achieved using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above but on a larger scale. Automation and optimization of reaction conditions would be essential to ensure high yield and purity. The use of advanced purification techniques such as preparative HPLC and lyophilization would be crucial in the final stages of production .
Análisis De Reacciones Químicas
Types of Reactions
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the side chains of amino acids.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: DTT, TCEP
Major Products
The major products formed from these reactions are typically the desired peptide sequences or their oxidized/reduced forms, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 has several scientific research applications:
Chemistry: Used as a model compound in studying peptide synthesis and peptide bond formation.
Biology: Serves as a tool for investigating the role of SUB1 in the life cycle of Plasmodium species.
Medicine: Potential therapeutic agent for treating malaria due to its inhibitory activity against Plasmodium proteases.
Industry: Utilized in the development of new antimalarial drugs and in the study of protease inhibitors
Mecanismo De Acción
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 exerts its effects by inhibiting the activity of Plasmodium subtilisin-like protease 1 (SUB1). This inhibition disrupts the proteolytic processing of key proteins required for the parasite’s development and replication. The compound binds to the active site of SUB1, preventing substrate access and subsequent cleavage .
Comparación Con Compuestos Similares
Similar Compounds
- Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 (compound 40)
- SUB1-IN-1 : Another potent inhibitor of SUB1 with similar IC50 values against Plasmodium species .
Uniqueness
This compound stands out due to its high potency and specificity for SUB1. Its unique structure allows for effective binding and inhibition of the protease, making it a valuable tool in malaria research and drug development .
Propiedades
Fórmula molecular |
C31H49N7O11 |
|---|---|
Peso molecular |
695.8 g/mol |
Nombre IUPAC |
(3S)-3-[[(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-2-cyclopentylacetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-2-oxobutanoyl]amino]-4-[[(1S)-2-amino-1-cyclopentyl-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H49N7O11/c1-14(25(43)31(49)36-20(13-21(41)42)28(46)38-23(26(32)44)18-9-5-6-10-18)33-27(45)15(2)34-29(47)22(16(3)39)37-30(48)24(35-17(4)40)19-11-7-8-12-19/h14-16,18-20,22-24,39H,5-13H2,1-4H3,(H2,32,44)(H,33,45)(H,34,47)(H,35,40)(H,36,49)(H,37,48)(H,38,46)(H,41,42)/t14-,15-,16+,20-,22-,23-,24-/m0/s1 |
Clave InChI |
MQOPWNUKHLXCDC-HPQLBRKRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C1CCCC1)C(=O)N)NC(=O)[C@H](C2CCCC2)NC(=O)C)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)C(=O)NC(CC(=O)O)C(=O)NC(C1CCCC1)C(=O)N)NC(=O)C(C2CCCC2)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)



![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)




![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)

![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
